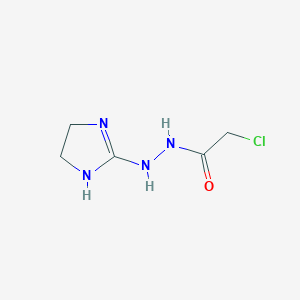
N-Acetyl-L-glutamine p-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-glutamine p-nitroanilide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of L-glutamine, an amino acid that plays a crucial role in cellular metabolism. The compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the glutamine molecule and a p-nitroanilide group attached to the carboxyl end.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-glutamine p-nitroanilide typically involves the acetylation of L-glutamine followed by the introduction of the p-nitroanilide group. The process can be summarized in the following steps:
Acetylation of L-glutamine: L-glutamine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-Acetyl-L-glutamine.
Introduction of p-nitroanilide group: The N-Acetyl-L-glutamine is then reacted with p-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-glutamine p-nitroanilide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-glutamine and p-nitroaniline.
Reduction: The nitro group in the p-nitroanilide moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed
Hydrolysis: L-glutamine and p-nitroaniline.
Reduction: N-Acetyl-L-glutamine p-phenylenediamine.
Substitution: Various N-substituted derivatives of L-glutamine.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-glutamine p-nitroanilide has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in cell culture studies to investigate the role of glutamine in cellular metabolism and signaling pathways.
Medicine: Potential therapeutic applications in treating conditions related to glutamine metabolism, such as cancer and neurodegenerative diseases.
Industry: Utilized in the production of biochemical reagents and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Acetyl-L-glutamine p-nitroanilide involves its interaction with specific enzymes and cellular pathways. The compound is hydrolyzed by enzymes such as glutaminase to release L-glutamine and p-nitroaniline. L-glutamine then participates in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of nucleotides and amino acids. The p-nitroaniline moiety can undergo further metabolic transformations, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-glutamine p-nitroanilide can be compared with other similar compounds such as:
N-Glutaryl-L-phenylalanine p-nitroanilide: Used as a substrate to determine chymotrypsin activity.
N-Acetyl-Ile-Glu-Pro-Asp-p-nitroanilide: Utilized to measure granzyme B activity.
γ-L-glutamyl-p-nitroanilide: Inhibits the ASCT2 transporter, limiting cancer cell growth.
The uniqueness of this compound lies in its specific interactions with glutamine-related enzymes and pathways, making it a valuable tool in studying glutamine metabolism and its implications in health and disease.
Eigenschaften
Molekularformel |
C13H16N4O5 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
2-acetamido-N-(4-nitrophenyl)pentanediamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)15-11(6-7-12(14)19)13(20)16-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,18)(H,16,20) |
InChI-Schlüssel |
WCUDNXGWFVHMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((Diethylamino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15092545.png)
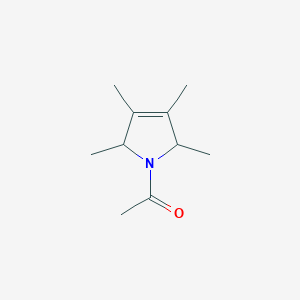

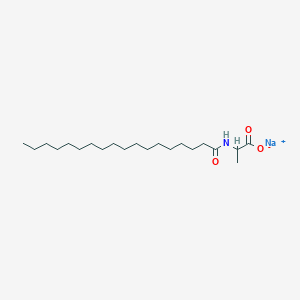
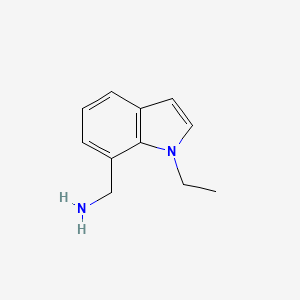
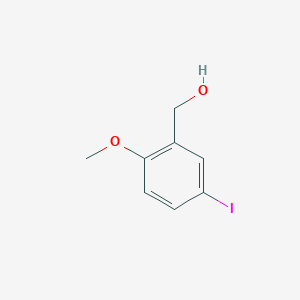

![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
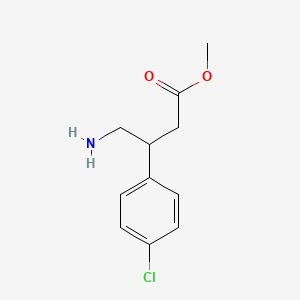
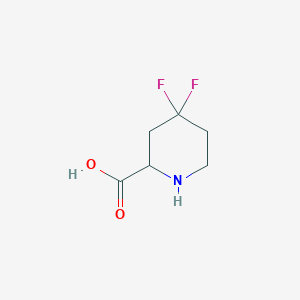
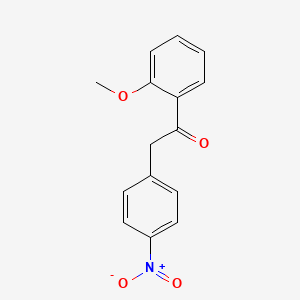
![3-Bromo-4-methyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B15092603.png)

